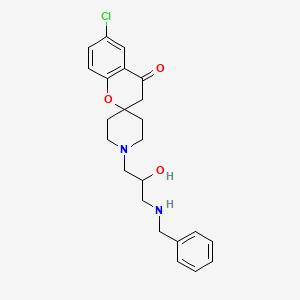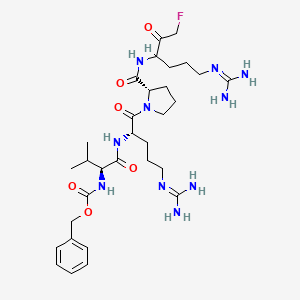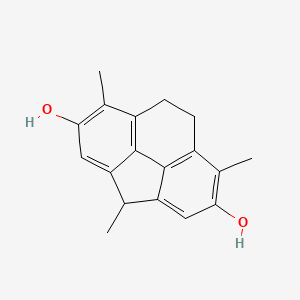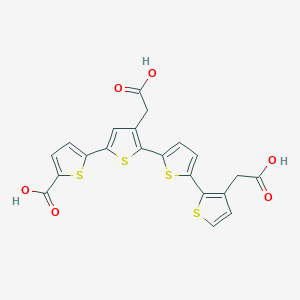
Anti-inflammatory agent 43
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 43 involves the extraction from natural sources, particularly from Tetragonia tetragonoides. The specific synthetic routes and reaction conditions for laboratory synthesis are not well-documented in the available literature. general methods for synthesizing flavonol glycosides typically involve glycosylation reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale extraction from Tetragonia tetragonoides, followed by purification processes to isolate the compound. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) may be employed to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Anti-inflammatory agent 43 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the flavonol structure, potentially enhancing or diminishing its anti-inflammatory properties.
Reduction: Reduction reactions can alter the glycoside moiety, affecting the compound’s solubility and bioavailability.
Substitution: Substitution reactions can introduce different functional groups, potentially modifying the compound’s pharmacological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce de-glycosylated forms.
Scientific Research Applications
Anti-inflammatory agent 43 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying flavonol glycosides and their chemical properties.
Biology: Investigated for its role in modulating inflammatory pathways and cellular responses.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Mechanism of Action
The anti-inflammatory effects of anti-inflammatory agent 43 are attributed to its ability to inhibit the expression and activities of key inflammatory mediators. These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-alpha, nuclear factor kappa B, leukotrienes, and various interleukins . By targeting these molecular pathways, the compound reduces inflammation and associated symptoms.
Comparison with Similar Compounds
Compound 44: Another 6-methoxyflavonol glycoside with similar anti-inflammatory properties.
Curcumin: A polyphenolic compound with well-documented anti-inflammatory effects.
Resveratrol: Known for its anti-inflammatory and antioxidant activities.
Uniqueness: Anti-inflammatory agent 43 is unique due to its specific glycoside structure, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds. Its extraction from Tetragonia tetragonoides also highlights its natural origin and potential for use in natural product-based therapies.
Properties
Molecular Formula |
C34H42O22 |
|---|---|
Molecular Weight |
802.7 g/mol |
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C34H42O22/c1-49-29-13(51-32-26(47)23(44)18(39)14(7-35)52-32)6-12-17(21(29)42)22(43)30(28(50-12)10-2-4-11(38)5-3-10)55-34-31(25(46)20(41)16(9-37)54-34)56-33-27(48)24(45)19(40)15(8-36)53-33/h2-6,14-16,18-20,23-27,31-42,44-48H,7-9H2,1H3/t14-,15-,16-,18-,19-,20-,23+,24+,25+,26-,27-,31-,32-,33+,34+/m1/s1 |
InChI Key |
WTMOPFXZPKSAKM-OCSFZBMJSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
Canonical SMILES |
COC1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]-3-[8-[(1S)-1-methoxyethyl]imidazo[1,2-b]pyridazin-7-yl]urea](/img/structure/B12394205.png)
![5-[(2S,3S)-4-[(E)-2-[(2R,3R)-3-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol](/img/structure/B12394210.png)
![cyclo[N(Me)Ala-D-OAbu(CN)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)]](/img/structure/B12394215.png)
![(1aR,3aS,7bS)-1,1,3a,7-Tetramethyl-1a,2,3,3a,4,5,6,7b-octahydro-1H-cyclopropa[a]naphthalene](/img/structure/B12394223.png)

